molecular formula C11H9NO3 B1584457 8-Hydroxy-2-methylquinoline-7-carboxylic acid CAS No. 23051-08-3

8-Hydroxy-2-methylquinoline-7-carboxylic acid

Cat. No. B1584457
M. Wt: 203.19 g/mol
InChI Key: SHOHIXCIFBPUAP-UHFFFAOYSA-N
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Patent
US06310211B1

Procedure details

8-Hydroxyquinaldine (5.0 g) and potassium carbonate (13.02 g) are mixed together in a stainless steel bomb and heated to 170° C. under 800 p.s.i. CO2 for 6 days. The reaction is then cooled and the resulting solid is partitioned between EtOAc and water. The organic layer is extracted with water (3×). The combined aqueous layers are washed with EtOAc (3×). The aqueous layer is then acidified to pH 4.5 with conc. HCl. The resulting solid is collected, dried and recrystallized from i-PrOH to yield 1.86 g of the title compound as a gold solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
13.02 g
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([CH3:12])[CH:8]=[CH:7]2.[C:13](=O)([O-:15])[O-:14].[K+].[K+].C(=O)=O>>[CH3:12][C:9]1[CH:8]=[CH:7][C:6]2[C:11](=[C:2]([OH:1])[C:3]([C:13]([OH:15])=[O:14])=[CH:4][CH:5]=2)[N:10]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC=1C=CC=C2C=CC(=NC12)C
Name
Quantity
13.02 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is then cooled
CUSTOM
Type
CUSTOM
Details
the resulting solid is partitioned between EtOAc and water
EXTRACTION
Type
EXTRACTION
Details
The organic layer is extracted with water (3×)
WASH
Type
WASH
Details
The combined aqueous layers are washed with EtOAc (3×)
CUSTOM
Type
CUSTOM
Details
The resulting solid is collected
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from i-PrOH

Outcomes

Product
Name
Type
product
Smiles
CC1=NC2=C(C(=CC=C2C=C1)C(=O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.86 g
YIELD: CALCULATEDPERCENTYIELD 29.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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